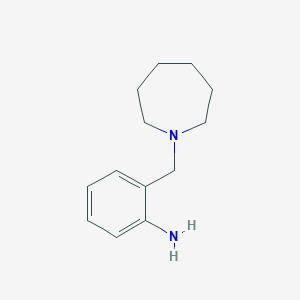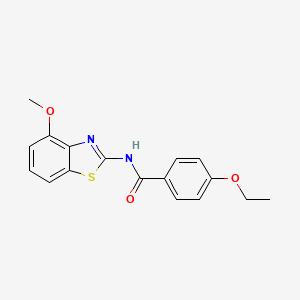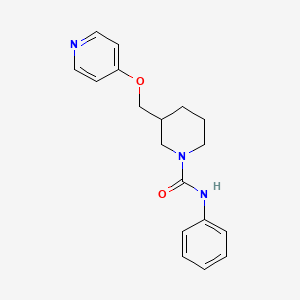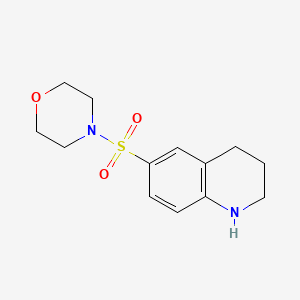
6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline” is a derivative of Morpholine-4-sulfonyl chloride . Morpholine-4-sulfonyl chloride is a halogenated organic compound that has been used as an anticancer agent and has shown potent antibacterial activity against human pathogens .
Synthesis Analysis
The synthesis of morpholines has seen significant progress recently. They are commonly synthesized from 1,2-amino alcohols and their derivatives . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of Morpholine-4-sulfonyl chloride, a related compound, is given by the Inchi Code1S/C4H8ClNO3S/c5-10(7,8)6-1-3-9-4-2-6/h1-4H2 . The molecular weight is 185.63 . Chemical Reactions Analysis
Morpholine derivatives have been found in biologically active molecules and pharmaceuticals . They have been synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The synthesis of these compounds often involves transition metal catalysis .Physical And Chemical Properties Analysis
Morpholine-4-sulfonyl chloride, a related compound, is a colorless liquid with a weak, ammonia- or fish-like odor . It has a molecular weight of 185.63 g/mol . It has a boiling point of 300℃ and a density of 1.53 .Aplicaciones Científicas De Investigación
Pharmaceutical Development
6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline is extensively studied for its potential in pharmaceutical development. Its unique chemical structure allows it to act as a scaffold for the synthesis of various bioactive compounds. Researchers are exploring its use in developing new drugs for treating diseases such as cancer, bacterial infections, and neurological disorders .
Proteomics Research
This compound is used in proteomics research, particularly in the study of protein interactions and functions. Its ability to bind to specific proteins makes it a valuable tool for identifying and characterizing protein complexes. This application is crucial for understanding cellular processes and developing targeted therapies .
Chemical Synthesis
In the field of chemical synthesis, 6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline serves as an intermediate for synthesizing more complex molecules. Its reactivity and stability make it an ideal candidate for creating a variety of chemical compounds used in different industries, including pharmaceuticals and agrochemicals .
Safety and Hazards
Morpholine-4-sulfonyl chloride is considered hazardous. It is known to cause irritation to the eyes, skin, nose, and respiratory system . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .
Propiedades
IUPAC Name |
4-(1,2,3,4-tetrahydroquinolin-6-ylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-19(17,15-6-8-18-9-7-15)12-3-4-13-11(10-12)2-1-5-14-13/h3-4,10,14H,1-2,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMNGGDTVUTTBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)NC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Morpholine-4-sulfonyl)-1,2,3,4-tetrahydroquinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

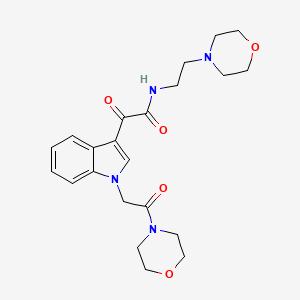

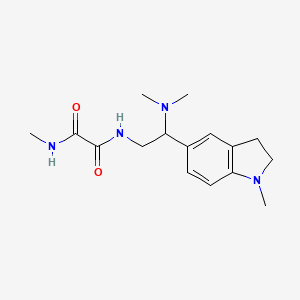
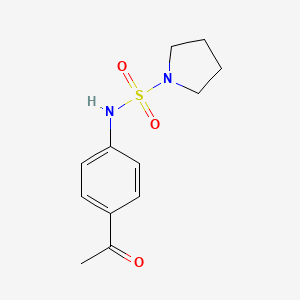
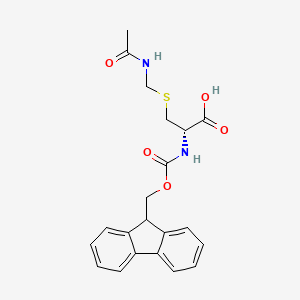
![1-[2-(2-Chloropropanoylamino)acetyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B2471075.png)

![Ethyl 4-{[(2Z)-2-[(6-methylpyridin-2-YL)imino]-4-oxo-1,3-thiazolidin-5-YL]methyl}benzoate](/img/structure/B2471078.png)
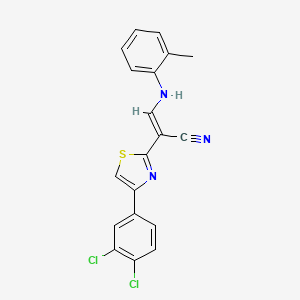
![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2471081.png)
